Amorphigenin

Descripción

Contextualization within Natural Products Chemistry

Natural products, the vast array of chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and a fertile ground for chemical research. These secondary metabolites exhibit immense structural diversity and are often adapted for specific ecological roles. nih.gov Amorphigenin belongs to this broad class of compounds and is a prime example of a specialized metabolite found in a limited number of plant species. researchgate.net Its intricate molecular architecture is a product of a complex biosynthetic pathway, which is a subject of scientific inquiry. The study of such compounds is central to natural products chemistry, which seeks to isolate, identify, and synthesize these molecules to understand their properties and potential applications.

Historical Perspectives on this compound Isolation and Early Characterization

The investigation of the chemical constituents of Amorpha fruticosa, the primary natural source of this compound, has a history that extends to the early 20th century. researchgate.net The initial focus was on a glycosidic precursor of this compound, known as amorphin. researchgate.net Amorphin was first isolated from the seeds of Amorpha fruticosa, where it is present in significant quantities. researchgate.net

The isolation of this compound itself, the aglycone component of amorphin, was a subsequent development. Early methods for obtaining this compound involved the acid hydrolysis of its naturally occurring glycosides. Modern isolation techniques typically employ solvent extraction of the plant material, followed by various chromatographic methods to purify the compound. researchgate.net For instance, ethanol (B145695) extracts of the root bark of Amorpha fruticosa can be subjected to column chromatography to yield pure this compound. researchgate.net

The early characterization of this compound's structure was a challenging endeavor, typical for complex natural products of that era. The elucidation of the chemical structures of such molecules before the advent of modern spectroscopic techniques relied heavily on chemical degradation studies and the synthesis of related compounds. While specific historical details of the initial structural determination of this compound are not extensively documented in readily available literature, the development of spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has been pivotal in confirming and refining its structure. rsc.org

Classification and Structural Relationship within Rotenoids and Isoflavonoids

This compound is classified as a rotenoid, a subgroup of the isoflavonoids. researchgate.net Isoflavonoids are a class of phenolic compounds characterized by a 3-phenylchroman-4-one backbone. Rotenoids, in turn, are a group of isoflavonoids that possess a characteristic tetracyclic ring system. researchgate.net

The biosynthesis of this compound provides a clear illustration of its structural relationship to isoflavonoids. Research has demonstrated that this compound is derived from an isoflavone (B191592) precursor. This biosynthetic link firmly places this compound within the isoflavonoid (B1168493) family. The structural complexity of this compound arises from a series of enzymatic modifications of the basic isoflavone skeleton, including cyclization and hydroxylation reactions.

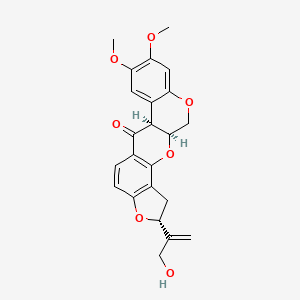

The chemical structure of this compound is intricate, featuring a fused ring system and multiple stereocenters. Its systematic IUPAC name is (1S,6R,13S)-6-(3-hydroxyprop-1-en-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.0³,¹¹.0⁴,⁸.0¹⁴,¹⁹]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

4208-09-7 |

|---|---|

Fórmula molecular |

C23H22O7 |

Peso molecular |

410.4 g/mol |

Nombre IUPAC |

(1S,6R,13S)-6-(3-hydroxyprop-1-en-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |

InChI |

InChI=1S/C23H22O7/c1-11(9-24)16-7-14-15(29-16)5-4-12-22(25)21-13-6-18(26-2)19(27-3)8-17(13)28-10-20(21)30-23(12)14/h4-6,8,16,20-21,24H,1,7,9-10H2,2-3H3/t16-,20-,21+/m1/s1 |

Clave InChI |

ZJMLELXRQUXRIU-HBGVWJBISA-N |

SMILES |

COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)OC |

SMILES isomérico |

COC1=C(C=C2C(=C1)[C@H]3[C@@H](CO2)OC4=C(C3=O)C=CC5=C4C[C@@H](O5)C(=C)CO)OC |

SMILES canónico |

COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

8'-hydroxyrotenone amorphigenin |

Origen del producto |

United States |

Botanical Sourcing and Isolation Methodologies for Amorphigenin

Plant Sources and Species Identification

The principal botanical source of amorphigenin is Amorpha fruticosa L., a perennial shrub belonging to the Fabaceae (legume) family. nih.govwikipedia.org Commonly known as desert false indigo, false indigo-bush, or bastard indigobush, this species is native to North America but has become naturalized in other parts of the world. nih.govwikipedia.org A. fruticosa is a significant source of various bioactive compounds, with this compound being a key rotenoid constituent. nih.govresearchgate.net

The plant is morphologically variable, typically growing to a height of 1 to 3.5 meters. nih.gov Its identification is aided by several distinct features.

| Feature | Description |

| Leaves | Compound, odd-pinnate, with 9-25 oval-shaped, toothless leaflets. nih.govminnesotawildflowers.info |

| Flowers | Occur in upright, spike-shaped clusters; individual flowers are small, purplish-blue, with a single petal and prominent orange anthers. nih.govminnesotawildflowers.info |

| Fruit | A small legume pod, typically containing one or two seeds. wikipedia.org |

| Stem | Woody and generally thornless. wikipedia.orgminnesotawildflowers.info |

This table summarizes the key morphological characteristics of Amorpha fruticosa for identification purposes.

This compound and its glycosidic precursors are distributed throughout various parts of the Amorpha fruticosa plant, with concentrations varying by plant organ and developmental stage.

Roots : The roots, and specifically the root bark of A. fruticosa, are a primary source, where this compound is considered a major rotenoid constituent. nih.govmdpi.comnih.gov

Seeds : The seeds of the plant are also a well-documented source from which this compound can be isolated. nih.govnih.govdocumentsdelivered.com Studies have established the biosynthesis of this compound in germinating A. fruticosa seeds. rsc.org

Fruits : The fruits contain significant quantities of this compound precursors, particularly the glycoside fruticin (also known as amorphin), which is this compound bound to a sugar molecule. ceon.rsresearchgate.net Research on the seasonal variation of fruticin in the fruits has shown that the concentration increases substantially during the ripening period. ceon.rs One study observed a greater than 50% increase in fruticin content as the fruit matured from September to December. ceon.rs This suggests that the optimal collection time for the fruits to maximize the yield of this compound's precursor is in the later stages of ripening, such as late autumn or early winter. ceon.rsresearchgate.net

Leaves : this compound has also been isolated from the leaves of A. fruticosa. nih.gov

| Collection Date | Fruticin Content (%) | Standard Deviation (%) |

| 9-Sep-2019 | 0.6557 | 0.0191 |

| 23-Sep-2019 | 0.6373 | 0.0395 |

| 10-Oct-2019 | 0.7491 | 0.0605 |

| 24-Oct-2019 | 0.7909 | 0.0318 |

| 13-Nov-2019 | 0.9308 | 0.0405 |

| 9-Dec-2019 | 0.9586 | 0.0236 |

This table, adapted from a 2020 study by Smiljanić et al., illustrates the seasonal increase in fruticin (an this compound glycoside) content in the fruits of Amorpha fruticosa, indicating that later harvests yield more of the precursor compound. ceon.rs

Advanced Extraction and Purification Techniques for this compound

The isolation of pure this compound from plant material is a multi-step process that begins with extraction to create a crude mixture, followed by various purification techniques to separate the target compound from other metabolites.

The initial step involves using solvents to extract a broad range of compounds, including this compound and its derivatives, from the dried and powdered plant material. The choice of solvent is critical for extraction efficiency.

Ethanol (B145695) Extraction : Pure ethanol is used to prepare extracts from the root bark of A. fruticosa. One method involves sonicating the dried, chopped root bark in ethanol, while another approach for larger quantities involves soaking the material in ethanol for an extended period (e.g., one week) at room temperature. mdpi.com

Chloroform-Ethanol Mixture : A mixture of chloroform (B151607) and ethanol (typically in a 1:1 volume ratio) has been effectively used for extracting this compound precursors from the ground pods or fruits of the plant. ceon.rsresearchgate.net This process often involves repeated digestions of the plant material with the solvent mixture to maximize the yield. ceon.rs

After extraction, the solvent is typically evaporated under a vacuum to yield a concentrated crude extract. mdpi.comceon.rs

Following initial extraction, the crude product contains numerous impurities that must be removed. Chromatographic techniques are essential for purifying this compound.

Crystallization : For this compound precursors like fruticin, a simple and effective initial purification step is crystallization. After the initial solvent extract is concentrated, the resulting precipitate can be separated and recrystallized from solvents like boiling water or ethanol to achieve a higher purity product. nih.govceon.rsresearchgate.net

Column Chromatography : Conventional column chromatography is a standard technique used for the further purification of rotenoids from A. fruticosa extracts. nih.gov This method separates compounds based on their differential adsorption to a stationary phase packed in a column.

High-Performance Liquid Chromatography (HPLC) : For analytical quantification and high-purity isolation, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method. bachem.com This technique uses a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase. The polarity of the mobile phase is gradually decreased, allowing for the separation of compounds based on their hydrophobicity. bachem.com

To obtain larger quantities of pure this compound suitable for extensive research, laboratory-scale methods must be scaled up. Preparative-scale chromatography is designed to handle larger volumes and amounts of crude material.

Preparative HPLC : This is a direct scale-up of the analytical HPLC technique, using larger columns and higher flow rates to isolate gram-level quantities of a target compound. springernature.com

Flash Chromatography : This is a rapid form of preparative column chromatography that uses pressure to speed up the separation process. High-resolution flash chromatography, using columns with small particle sizes (e.g., 15 µm), can be coupled with a mass spectrometer (MS) to enable MS-triggered isolation of specific target molecules from a complex extract. nih.gov

Medium-Pressure Liquid Chromatography (MPLC) : MPLC is another efficient technique for preparative isolation. It operates at lower pressures than HPLC but offers better resolution and speed than traditional column chromatography. It has been used successfully for the large-scale isolation of natural products, sometimes using a combination of different stationary phases to achieve high purity. researchgate.net The methodologies developed for isolating related compounds like fruticin are considered to have strong potential for scaling up to industrial or semi-industrial production levels. ceon.rs

Biosynthetic Pathways and Enzymology of Amorphigenin

Precursor Elucidation and Early-Stage Metabolic Transformations

The initial stages of amorphigenin biosynthesis involve the formation and transformation of key flavonoid intermediates. These early steps lay the foundational chemical scaffold upon which further complexity is built.

Phenylalanine as Primary Precursor

The journey to this compound begins with the aromatic amino acid L-phenylalanine. Phenylalanine serves as a critical metabolic hub, connecting primary metabolism (amino acid synthesis) with the vast world of secondary plant products. nih.govresearchgate.net In plants, the synthesis of phenylalanine occurs via the shikimate pathway, which ultimately produces chorismate, a common precursor for all three aromatic amino acids. nih.gov Two primary routes can lead from chorismate to phenylalanine: the arogenate pathway, which is predominant in plants, and the phenylpyruvate pathway. nih.govresearchgate.net Once synthesized, phenylalanine is channeled into the phenylpropanoid pathway, where it serves as the initial building block for a multitude of compounds, including flavonoids, isoflavonoids, and lignin. nih.govresearchgate.netnih.gov The carbon skeleton of phenylalanine provides the foundational structure for one of the aromatic rings and the three-carbon bridge of the eventual flavonoid molecule.

Chalcone (B49325)–Flavanone (B1672756) Isomerization and Transformations

The first committed step in the flavonoid biosynthetic pathway is the formation of a chalcone. mdpi.com The enzyme chalcone synthase (CHS), a type III polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA (derived from phenylalanine) and three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone (specifically 4,2′,4′,6′-tetrahydroxychalcone). mdpi.comnih.gov

This open-chain chalcone is then subjected to a crucial cyclization reaction. The enzyme chalcone isomerase (CHI) facilitates the stereospecific intramolecular cyclization of the chalcone into the corresponding (2S)-flavanone. mdpi.com This isomerization reaction establishes the heterocyclic C-ring characteristic of the flavanone skeleton. nih.govresearchgate.net For example, naringenin chalcone is converted by CHI into naringenin, a key flavanone that stands at a branch point for the synthesis of various flavonoid classes. nih.govfrontiersin.org In legumes, a slightly different chalcone, isoliquiritigenin, can also be formed and subsequently isomerized. mdpi.com

| Enzyme | Abbreviation | Function | Substrate(s) | Product |

|---|---|---|---|---|

| Chalcone Synthase | CHS | Condensation reaction to form the chalcone backbone. nih.gov | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Stereospecific cyclization of chalcone to flavanone. mdpi.com | Naringenin Chalcone | Naringenin |

Flavanone–Isoflavone (B191592) Rearrangement Mechanisms

A pivotal step in the biosynthesis of this compound and other rotenoids is the conversion of a flavanone scaffold into an isoflavone. This transformation is the defining reaction of the isoflavonoid (B1168493) branch of the phenylpropanoid pathway and is almost exclusively found in leguminous plants. nih.gov The key enzyme catalyzing this reaction is isoflavone synthase (IFS), a cytochrome P450-dependent monooxygenase. nih.govnih.gov

The reaction mechanism involves an oxidative rearrangement. IFS utilizes a flavanone substrate, such as liquiritigenin (B1674857) or naringenin, and catalyzes a 2,3-aryl migration. nih.govplos.org This process is resolved into two steps: first, the flavanone is hydroxylated at the 2-position, a reaction that requires NADPH and molecular oxygen. nih.gov This hydroxylation is associated with the 1,2-migration of the B-ring from the C2 to the C3 position of the heterocyclic C-ring. nih.gov The product of this step is a 2-hydroxyisoflavanone (B8725905) intermediate. nih.gov Subsequently, a dehydratase enzyme acts on this unstable intermediate, eliminating the hydroxyl group at C2 as a water molecule to form the characteristic double bond of the isoflavone core. nih.gov For instance, the flavanone liquiritigenin is converted by IFS into the isoflavone daidzein. nih.gov

Mid-Stage Biotransformations: Hydroxylation and Methylation Events

Following the establishment of the core isoflavonoid structure, a series of tailoring reactions occur. These modifications, primarily hydroxylations and methylations, are crucial for generating the structural diversity observed within the isoflavonoid family and for constructing the specific features of the this compound molecule.

Regio- and Stereospecific Hydroxylations

Hydroxylation, the addition of hydroxyl (-OH) groups to specific positions on the flavonoid skeleton, is a common and critical modification. mdpi.comnih.gov These reactions are typically catalyzed by cytochrome P450-dependent monooxygenases or 2-oxoglutarate-dependent dioxygenases, which ensure high regio- and stereospecificity. mdpi.com In flavonoid biosynthesis, hydroxyl groups can be added to the A, B, or C rings at various stages. nih.gov For example, flavanone 3-hydroxylase (F3H) is a well-known dioxygenase that introduces a hydroxyl group at the C3 position of the C-ring. plos.org

In the specific context of this compound biosynthesis, a key precursor is the rotenoid, rotenone (B1679576). Experimental studies in Amorpha fruticosa seedlings have demonstrated that rotenone is an excellent precursor for this compound. rsc.org The conversion of rotenone to this compound involves a specific hydroxylation event. rsc.org This reaction adds a hydroxyl group to form the 8'-hydroxymethylene group characteristic of this compound. rsc.org This step highlights the importance of late-stage, specific hydroxylations in the pathway.

| Enzyme | Enzyme Class | Function |

|---|---|---|

| Isoflavone Synthase (IFS) | Cytochrome P450 Monooxygenase | Catalyzes the oxidative rearrangement of a flavanone to an isoflavone. nih.govnih.gov |

| Flavanone 3-Hydroxylase (F3H) | 2-Oxoglutarate-Dependent Dioxygenase | Hydroxylates flavanones at the C3 position. plos.org |

| Rotenone Hydroxylase (Unnamed) | Hydroxylase | Catalyzes the hydroxylation of rotenone to form this compound. rsc.org |

S-Adenosylmethionine-Dependent Methylation Pathways

Methylation is another key decorative reaction in flavonoid biosynthesis, involving the transfer of a methyl group (–CH3) to a hydroxyl or other suitable functional group. The universal methyl donor for these biological reactions is S-Adenosylmethionine (SAM or SAMe). nih.gov The enzymes that catalyze these transfers are known as methyltransferases. nih.govresearchgate.net In these reactions, a SAM-dependent methyltransferase transfers the activated methyl group from SAM to its substrate, producing a methylated product and S-Adenosylhomocysteine (SAH) as a byproduct. nih.gov

This process is vital for the biosynthesis of many complex natural products. While the specific methyltransferases in the this compound pathway are not fully elucidated in the provided context, methylation is a common feature in the formation of related isoflavonoids. These methylation events can alter the solubility, stability, and biological activity of the resulting compounds. mdpi.com The participation of SAM-dependent methyltransferases is a critical component of the metabolic machinery required to produce the final, complex structure of this compound from its earlier isoflavonoid precursors. nih.gov

Late-Stage Cyclization and Rotenoid Formation

The biosynthesis of this compound, a complex rotenoid found in Amorpha fruticosa, involves a series of intricate late-stage cyclization reactions that build its characteristic five-ring structure. These steps follow the initial formation of an isoflavonoid skeleton derived from phenylalanine. rsc.orgrsc.org The final stages are defined by the formation of the D-ring and the subsequent oxidative cyclizations that yield the complete rotenoid core.

The formation of the D-ring of the this compound molecule is a critical step that has been elucidated through isotopic labeling studies. rsc.org Research using Amorpha fruticosa seedlings and the administration of [1,2-¹³C]acetate, followed by INADEQUATE NMR analysis, has demonstrated the origin of this ring. rsc.orgresearchgate.net The results of these experiments show a folding pattern consistent with the involvement of a polyketide intermediate. rsc.org Specifically, this polyketide contains a glutaconate segment that undergoes cyclization via a Claisen condensation to form the D-ring. rsc.orgresearchgate.net This establishes a hybrid biosynthetic origin for rotenoids, where the A, B, and C rings and part of the chromene system derive from the shikimate and flavonoid pathways, while the D-ring is of polyketide origin.

Oxidative cyclizations are fundamental to the formation of the final rotenoid scaffold from its isoflavonoid precursor. nih.gov After the initial formation of the isoflavone intermediate, the closure of the B-ring to create the tetracyclic system is a key oxidative event. rsc.org This process likely involves the conjugate addition of a methoxyl radical. rsc.orgrsc.org Such reactions are often catalyzed by enzymes that create new intramolecular bonds through redox chemistry, transforming acyclic or less complex precursors into rigid, polycyclic structures. nih.gov The prenylation of the isoflavonoid and subsequent oxidative modifications are considered late-stage processes in the pathway, leading to the characteristic dihydrofuran E-ring found in this compound. rsc.orgrsc.org These transformations highlight nature's strategy of using oxidation to introduce significant structural complexity and biological activity into natural products. nih.gov

Detailed biosynthetic studies in Amorpha fruticosa seedlings have established a direct precursor-product relationship between rotenone and this compound. rsc.orgrsc.org Rotenone is an excellent precursor for this compound, undergoing hydroxylation at the 8'-position to yield the final compound. rsc.org Interestingly, neither of the (6’R)- nor (6’S)-epimers of amorphigenol serve as precursors, indicating a specific enzymatic pathway. rsc.orgrsc.org

Table 1: Key Intermediates and Transformations in Late-Stage this compound Biosynthesis

| Precursor | Product | Transformation Type | Key Finding |

|---|---|---|---|

| Isoflavonoid Precursor | Rotenoid Core | Oxidative Cyclization | Formation of the B-ring to create the tetracyclic system. rsc.orgrsc.org |

| Rot-2'-enonic acid | Rotenone | Radical-type Cyclization | Direct conversion without a hydroxylated intermediate. rsc.org |

Enzymatic Characterization of Biosynthetic Steps

The complex transformations in the this compound pathway are orchestrated by a suite of specialized enzymes. While not all enzymes have been purified and characterized, biosynthetic studies have identified the key classes of enzymes responsible for the major reaction steps. nih.govnih.gov

The identification of enzymes in the this compound pathway has primarily been achieved through biosynthetic studies using labeled precursors in A. fruticosa seedlings rather than complete purification of each protein. rsc.orgrsc.org These studies have implicated several key enzyme families:

Cytochrome P450 Monooxygenases: These enzymes are believed to be responsible for the various hydroxylation steps in the pathway, including the crucial flavanone-isoflavone rearrangement and the final conversion of rotenone to this compound. rsc.orgnih.gov Their involvement is typical for late-stage oxidative modifications in natural product biosynthesis. nih.govbeilstein-journals.org

O-Methyltransferases (OMTs): The methylation of hydroxyl groups on the aromatic rings is a recurring theme in the pathway. rsc.org These reactions utilize S-adenosylmethionine as a methyl group donor and are catalyzed by specific OMTs. rsc.orgrsc.org

Chalcone-Flavanone Isomerase: This enzyme is responsible for the stereospecific cyclization of the initial chalcone precursor into a flavanone, an early step that sets the stereochemistry for subsequent reactions. rsc.org

While the isolation of rotenoid products from A. fruticosa is well-established, the purification of the specific enzymes catalyzing their formation remains an area for further research. nih.gov

Mechanistic insights into the enzyme-catalyzed reactions have been largely derived from isotopic labeling experiments. These studies provide a window into the chemical transformations occurring at the active site of the enzymes.

Ring-D Formation: The enzyme responsible for the formation of the D-ring catalyzes a Claisen condensation of a polyketide-derived precursor. rsc.orgresearchgate.net This was determined by tracking the incorporation of ¹³C from labeled acetate (B1210297) into the final this compound molecule. rsc.org

Flavanone-Isoflavone Rearrangement: A key step in forming the isoflavonoid core involves an aryl migration. A proposed mechanism suggests this is an enzymatic process where the initiating step involves an attack on the A-ring, similar to the hydroxylation of tyrosine. rsc.orgrsc.org

Rotenone to this compound Hydroxylation: The enzymatic conversion of rotenone to this compound is particularly noteworthy. The observed scrambling of isotopic labels from [7'-¹⁴C]rotenone strongly supports a mechanism involving the formation of an allylic radical at the enzyme's active site. psu.edursc.org This radical intermediate would allow for free rotation before the final, enzyme-controlled hydroxylation at the C-8' position. This type of radical-mediated reaction highlights the sophisticated catalytic strategies employed by biosynthetic enzymes. rsc.org

Table 2: Enzyme Classes Implicated in this compound Biosynthesis

| Enzyme Class | Proposed Role | Substrate Example | Product Example |

|---|---|---|---|

| Chalcone-Flavanone Isomerase | Stereospecific cyclization of chalcone. rsc.org | Chalcone | 4',7-dihydroxyflavanone |

| Cytochrome P450 Monooxygenase | Aryl migration and hydroxylation. rsc.org | Flavanone | Isoflavone |

| O-Methyltransferase (OMT) | Methylation of hydroxyl groups. rsc.org | 7-hydroxy-4'-methoxyisoflavone | Trimethoxyisoflavone |

Isotopic Labeling and Advanced Spectroscopic Tracing in Biosynthesis Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules into a final product. By introducing molecules enriched with stable or radioactive isotopes, researchers can follow the atoms through the biosynthetic pathway, revealing the origin of each part of the target molecule's structure.

The biosynthesis of the this compound ring system in Amorpha fruticosa seedlings has been investigated using isotopically labeled precursors. A pivotal study utilized doubly labeled [1,2-¹³C]acetate to determine the folding pattern of the polyketide chain that forms a key part of the this compound structure. rsc.org The incorporation of ¹³C-labeled acetate is a common strategy for studying the biosynthesis of polyketides, a large class of secondary metabolites. nih.gov

In the case of this compound, the administration of [1,2-¹³C]acetate to Amorpha fruticosa seedlings was crucial in demonstrating the origin and assembly of ring-D. rsc.org The pattern of ¹³C-¹³C coupling observed in the resulting this compound molecule provided direct evidence for the specific way the acetate units are linked together. This experiment confirmed that the D-ring is formed from a polyketide precursor that includes a glutaconate segment, which then cyclizes through a Claisen condensation. rsc.org

Beyond acetate, other labeled precursors have been used to delineate the this compound pathway. For instance, labeled phenylalanine was used as a starting point to study the formation of the A/B/C/D ring system. rsc.orgresearchgate.net Additionally, experiments with [7′-¹⁴C]rotenone in A. fruticosa seedlings have been conducted to investigate the later stages of the biosynthesis, specifically the modifications of the hemiterpenoid segment. These studies revealed an even distribution of the radiolabel between positions C-7′ and C-8′ of this compound, suggesting a symmetrical intermediate or a rearrangement reaction. rsc.org

The following table summarizes the key labeled precursors used in the study of this compound biosynthesis and their role in elucidating the pathway.

| Labeled Precursor | Organism/System | Key Finding | Reference(s) |

| [1,2-¹³C]Acetate | Amorpha fruticosa seedlings | Demonstrated the polyketide folding pattern for ring-D formation via a Claisen condensation. | rsc.org |

| Labeled Phenylalanine | Amorpha fruticosa seedlings | Confirmed as a precursor for the A/B/C/D ring system of this compound. | rsc.orgresearchgate.net |

| [7′-¹⁴C]Rotenone | Amorpha fruticosa seedlings | Elucidated the late-stage modifications of the hemiterpenoid side chain, suggesting a scrambling of the label between C-7' and C-8'. | rsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for analyzing the results of isotopic labeling experiments. frontiersin.org

Nuclear Magnetic Resonance (NMR) , particularly ¹³C-NMR, is used to detect the presence and position of ¹³C atoms within a molecule. In the study of this compound biosynthesis, a sophisticated NMR technique known as the Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) was employed. rsc.org This powerful 2D NMR experiment allows for the direct observation of ¹³C-¹³C couplings, making it ideal for determining the connectivity of carbon atoms that originate from a doubly labeled precursor like [1,2-¹³C]acetate. rsc.org The application of the INADEQUATE experiment to this compound biosynthesized from [1,2-¹³C]acetate provided unambiguous evidence for the intact incorporation of acetate units and revealed the precise bonding pattern in the D-ring, confirming the proposed cyclization mechanism. rsc.orgresearchgate.net

Mass Spectrometry (MS) is another critical analytical technique in biosynthetic studies. It measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the detection of isotopic enrichment. While the primary source for this compound biosynthesis elucidation relied heavily on NMR, MS is generally used to confirm the incorporation of labeled precursors by observing the expected increase in the molecular mass of the final product. frontiersin.org High-resolution mass spectrometry can provide the exact elemental composition, further confirming the identity of the labeled compound. In metabolomics studies, the integration of MS and NMR provides a comprehensive approach to identifying and structurally elucidating key metabolites in complex biological mixtures. frontiersin.orgnih.govresearchgate.net

The combined use of isotopic labeling with NMR and MS provides a detailed picture of the biosynthetic pathway, from the initial building blocks to the final complex natural product.

| Spectroscopic Technique | Application in this compound Biosynthesis Research | Insights Gained | Reference(s) |

| ¹³C-NMR | Analysis of this compound enriched with [1,2-¹³C]acetate. | Determined the position of incorporated ¹³C atoms. | rsc.org |

| INADEQUATE NMR | Detection of ¹³C-¹³C couplings in labeled this compound. | Unambiguously established the connectivity of the carbon skeleton, confirming the polyketide folding pattern and cyclization mechanism of ring-D. | rsc.orgresearchgate.net |

| Mass Spectrometry (General Application) | Confirmation of isotopic enrichment in biosynthetic intermediates and final products. | Verifies the incorporation of labeled precursors into the molecule of interest. | frontiersin.orgnih.gov |

Advanced Spectroscopic Elucidation of Amorphigenin Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool in organic chemistry for determining the structure of a molecule in solution. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the carbon skeleton, identify the chemical environment of each atom, and map out the connectivity and spatial relationships within the molecule. creative-biostructure.com

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule. The chemical shift (δ) of each signal indicates the electronic environment of the nucleus, while the integration of ¹H signals reveals the relative number of protons, and coupling patterns (multiplicity) show adjacent, non-equivalent protons.

The ¹H NMR spectrum of amorphigenin displays characteristic signals that allow for the initial assignment of its core structure. For example, signals in the aromatic region confirm the presence of the substituted benzene (B151609) ring, while specific signals for methoxy (B1213986) groups and protons on the fused ring system provide the first pieces of the structural puzzle.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| H-1 | 6.84 | s |

| H-4 | 6.44 | d, J = 8.55 |

| H-10 | 6.44 | d, J = 8.55 |

| H-11 | 7.77 | d, J = 8.55 |

The ¹³C NMR spectrum is essential for determining the carbon skeleton of a molecule. creative-biostructure.com It reveals the total number of carbon atoms and, with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), can distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. The assignments for this compound can be reliably inferred from the well-documented data for its close analogue, rotenone (B1679576), with expected variations in chemical shifts for carbons near the C-8' position due to the presence of the hydroxyl group. nih.govacs.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-1 | ~101.1 | CH |

| C-2, C-3 | ~160-168 | C (Quaternary) |

| C-4 | ~104.9 | CH |

| C-4a | ~112.9 | C (Quaternary) |

| C-5a | ~143.8 | C (Quaternary) |

| C-6 | ~66.5 | CH₂ |

| C-6a | ~72.4 | CH |

| C-11a | ~109.6 | C (Quaternary) |

| C-12 | ~189.9 | C=O (Ketone) |

| C-12a | ~44.8 | CH |

| C-2', C-3' | ~113-128 | C=C (Alkene) |

| C-8' | ~60-70 | CH₂-OH |

| -OCH₃ | ~55-56 | CH₃ |

While 1D NMR provides a list of ingredients, two-dimensional (2D) NMR experiments reveal how they are connected. numberanalytics.com These techniques correlate signals across two frequency axes to show relationships between nuclei. numberanalytics.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²JHH or ³JHH). sdsu.edu A COSY spectrum of this compound would show cross-peaks between H-6a and the protons on C-6, as well as between H-6a and H-12a, confirming the connectivity within the fused ring system. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This is a heteronuclear experiment that correlates protons with the carbons to which they are directly attached (¹JCH). columbia.edu It is an exceptionally powerful tool for unambiguously assigning signals in the ¹H and ¹³C spectra to specific C-H units. emerypharma.com For this compound, each protonated carbon would give a cross-peak in the HSQC spectrum, for instance, linking the ¹H signal at δ 6.84 to the ¹³C signal of C-1. nih.gov

Once the planar structure is established, the three-dimensional arrangement of atoms, or stereochemistry, must be determined. This is critical as different stereoisomers can have vastly different biological activities. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This "through-space" correlation is known as the Nuclear Overhauser Effect (NOE) and is invaluable for determining relative stereochemistry. rsc.org For rotenoids like this compound, a key stereochemical feature is the cis-fusion of the B and C rings. A NOESY spectrum would confirm this by showing a clear cross-peak between H-6a and H-12a, indicating their proximity on the same face of the ring system. youtube.com The stereochemistry of the isopropenyl-dihydrofuran ring can also be investigated through NOE correlations between its protons and those on the main framework.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe how a molecule interacts with electromagnetic radiation, causing vibrations of its bonds or excitation of its electrons. These methods are particularly useful for identifying functional groups and conjugated systems.

Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz Specific bonds and functional groups absorb at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making IR spectroscopy an excellent tool for functional group identification. youtube.com Although a specific spectrum for this compound is not presented, its structure allows for the prediction of key absorption bands based on well-established correlation tables. libretexts.orglibretexts.org

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3500–3200 (broad) |

| C-H Stretch (sp²) | Aromatic & Alkene | 3100–3000 |

| C-H Stretch (sp³) | Alkyl | 3000–2850 |

| C=O Stretch | Ketone | ~1670 (conjugated) |

| C=C Stretch | Aromatic & Alkene | 1600–1450 |

| C-O Stretch | Ether, Alcohol | 1300–1000 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from a ground state to a higher energy state. researchgate.net This technique is used to analyze molecules containing chromophores, which are light-absorbing regions within a molecule, typically composed of conjugated π-electron systems. youtube.com

The chromophore in this compound is its extensive conjugated system, encompassing the dimethoxy-substituted benzoyl moiety and the cinnamoyl system of the chromenone core. As the extent of conjugation increases, the energy required for electronic transition decreases, and the wavelength of maximum absorption (λmax) shifts to longer wavelengths. libretexts.org Flavonoids and related structures like rotenoids typically exhibit two major absorption bands in their UV-Vis spectra: researchgate.netwiley.com

Band I : Arises from the electronic transitions in the cinnamoyl system (the B and C rings). This band is expected to appear in the 300–400 nm range. researchgate.net

Band II : Results from transitions within the benzoyl portion (the A ring) and is typically observed in the 220–280 nm range. researchgate.net

The precise λmax values and intensities are influenced by the substitution pattern on the aromatic rings and the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique in the structural elucidation of this compound, providing precise data on its mass and the patterns of its breakdown, which helps in confirming its molecular structure.

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of a molecule with high accuracy, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS analysis provides a monoisotopic mass that is consistent with its molecular formula, C₂₃H₂₂O₇.

The theoretical exact mass of this compound is calculated as 410.136553 atomic mass units (amu). rsc.org HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, can measure this mass with a high degree of precision, typically within a few parts per million (ppm). nih.govnih.gov This level of accuracy allows for the confident assignment of the molecular formula C₂₃H₂₂O₇, distinguishing it from other potential formulas that might have the same nominal mass. This precise measurement is the first and most critical step in confirming the identity of the isolated compound as this compound. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment a selected precursor ion and analyze its resulting product ions. youtube.comnih.gov This process provides detailed structural information by revealing the molecule's fragmentation pathways. rsc.orgnih.gov For this compound, MS/MS experiments, often performed using techniques like collision-induced dissociation (CID), offer significant insights into its complex polycyclic structure. nih.govrsc.org

In a typical MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) with a precursor mass-to-charge ratio (m/z) of 411.1439 is selected and subjected to fragmentation. nih.gov The resulting product ions are characteristic of the rotenoid scaffold. Analysis at different collision energies reveals a consistent fragmentation pattern, which is crucial for structural confirmation.

Key fragmentation data for this compound from Liquid Chromatography-Mass Spectrometry (LC-MS) analyses are presented below. The data shows the most abundant fragment ions observed at different collision energies, providing a fingerprint of the molecule's structure.

Interactive Data Table: Tandem MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Collision Energy (eV) | Fragment Ion 1 (m/z) | Fragment Ion 2 (m/z) | Fragment Ion 3 (m/z) | Fragment Ion 4 (m/z) | Fragment Ion 5 (m/z) | Source |

|---|---|---|---|---|---|---|---|

| 411.1439 | 10 | 411.1428 | 192.0784 | 229.0828 | 179.0731 | 257.0800 | nih.gov |

| 411.1439 | 20 | 192.0768 | 179.0696 | 187.0717 | 411.1366 | 201.0540 | nih.gov |

The fragment at m/z 192 is particularly significant in rotenoids, often resulting from a retro-Diels-Alder (RDA) fragmentation of the C ring, which cleaves the molecule and yields a fragment containing the intact A and B rings. The presence of ions at m/z 179 and 187 further helps to piece together the structure of the remaining parts of the molecule. nih.govmtoz-biolabs.com

Chiroptical Spectroscopy for Absolute Configuration Determination

This compound is a chiral molecule, meaning it has a specific three-dimensional structure that cannot be superimposed on its mirror image. youtube.comyoutube.com Determining the absolute configuration of its stereocenters is essential for understanding its biological activity. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is the primary method for this purpose. nih.govyoutube.commdpi.com

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. youtube.comfrontiersin.org The method relies on measuring the difference in absorption of left and right circularly polarized light by a chiral molecule, which generates a characteristic CD spectrum. nih.gov For complex molecules like this compound, the absolute configuration is typically assigned by comparing the experimental CD spectrum with the spectrum of a related compound with a known configuration or with spectra generated through quantum chemical calculations. youtube.comhebmu.edu.cn

This compound belongs to the rotenoid class of isoflavonoids. rsc.orgnih.govnih.gov The absolute configuration of rotenoids has been studied using CD spectroscopy, establishing a correlation between the signs of the Cotton effects (CEs) in the spectrum and the stereochemistry of the B/C ring junction. nih.govnih.gov For the parent compound, rotenone, which has a known absolute configuration, the electronic circular dichroism (ECD) spectrum displays characteristic features: pronounced negative Cotton effects around 209 nm and 276 nm, and a positive Cotton effect at 237 nm.

Given the structural similarity, the CD spectrum of this compound is expected to show a similar pattern. The specific stereochemistry of this compound, particularly at the C-6a and C-12a positions (using rotenoid numbering), would be confirmed if its experimental CD spectrum matches the established pattern for rotenoids with the same configuration. By comparing the signs and magnitudes of these key Cotton effects, the absolute stereochemistry of this compound can be confidently assigned. youtube.com

Chemical Synthesis and Derivatization Strategies for Amorphigenin and Analogs

Biomimetic Synthetic Approaches

Biomimetic synthesis is a field of organic chemistry where synthetic strategies are designed to mimic the reaction cascades observed in nature. psu.edu This approach leverages nature's efficiency to construct complex molecules, often simplifying synthetic routes and providing insight into biosynthetic pathways. psu.edunih.gov

The development of biomimetic approaches for amorphigenin is rooted in detailed studies of its biosynthesis in plants like Amorpha fruticosa. rsc.orgresearchgate.net Early research established that the biosynthesis of the rotenoid core of this compound proceeds through several key phases, starting from precursors in the flavonoid pathway. researchgate.net Investigations using isotopically labeled compounds demonstrated that a 2'-methoxylated isoflavone (B191592) is a direct precursor, confirming the link between isoflavonoids and rotenoids. rsc.org Further studies elucidated that the pathway advances from a chalcone (B49325) to an isoflavone, which is then transformed into the rotenoid ring system. rsc.org A critical late-stage step in the natural formation of this compound is the 8'-hydroxylation of its immediate precursor, rotenone (B1679576). rsc.org This final, specific oxidation provides a clear and logical target for biomimetic and semi-synthetic efforts, as it involves modifying a readily available, structurally similar natural product to achieve the final target molecule.

Total Synthesis Efforts and Methodological Developments

Total synthesis involves the complete chemical construction of a complex natural product from simple, commercially available starting materials. nih.govrsc.org This process is a benchmark for the capabilities of modern organic chemistry and allows for the production of the target molecule and its analogs without reliance on natural sources. researchgate.net

As of this writing, a complete de novo total synthesis of this compound has not been prominently reported in scientific literature. The structural complexity of the pentacyclic rotenoid core, featuring a cis-fused B/C ring junction and multiple stereocenters, presents a formidable synthetic challenge. However, the total synthesis of its parent compound, rotenone, has been achieved and provides insight into the methodologies required. stjohns.edu The first total synthesis of natural l-rotenone was accomplished in 11 steps from resorcinol, involving key steps like the Hoesch reaction, a type of Friedel-Crafts acylation. stjohns.edu

Any future total synthesis of this compound would likely need to address several key challenges:

Stereocontrolled construction of the cis-fused B/C ring system.

Installation of the dihydropyran E-ring with the correct stereochemistry.

Introduction of the 8'-hydroxy-isopropenyl side chain.

Methodological developments in natural product synthesis, such as Prins cyclizations and Julia-Kocienski olefinations used in the synthesis of other complex polyketides, illustrate the types of advanced reactions that could be marshaled for a future total synthesis of this compound. nih.gov

Semi-Synthesis and Chemical Modification of this compound

Semi-synthesis is a strategy that utilizes a readily available natural product as an advanced starting material, which is then chemically modified to produce a different, often rarer, target molecule. rsc.orgchemicalbook.com This approach is particularly valuable when the starting material is structurally very similar to the final product.

The most direct semi-synthetic route to this compound is the chemical conversion of rotenone, its natural precursor. rsc.orgrsc.org Biosynthetic studies have shown that this compound is formed in nature via the hydroxylation of rotenone at the 8'-position of the isopropenyl side chain. rsc.orgresearchgate.net This reaction can be mimicked in the laboratory, making rotenone the most logical and common starting material for the semi-synthesis of this compound. rsc.org

The chemical modification of the this compound scaffold allows for the creation of novel derivatives to explore structure-activity relationships. For instance, natural and unnatural hydroxylated derivatives of both rotenone and this compound have been synthesized for evaluation in biological assays. researchgate.net Specific derivatives prepared from this compound include dihydrothis compound and amorphigenol. researchgate.net Furthermore, the primary alcohol of this compound can be oxidized to form an aldehyde, which can then be subjected to further reactions, demonstrating the chemical tractability of the molecule for creating derivatives. psu.edu

Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. mdpi.commdpi.com Controlling the three-dimensional arrangement of atoms is crucial, as different stereoisomers of a molecule can have vastly different biological activities.

While general methods for the stereoselective synthesis of complex molecules are well-established, specific reports on the stereoselective synthesis of novel this compound analogs are not widely available in the literature. The synthesis of such analogs would be a powerful tool for probing its biological targets, requiring precise control over the multiple chiral centers in the rotenoid core. mdpi.com The development of stereoselective routes would enable the creation of a library of this compound-like molecules with modified stereochemistry, potentially leading to compounds with altered or enhanced properties.

Isotopic Labeling for Research Applications

Isotopic labeling is a technique used to track the passage of a molecule through a biological system or a chemical reaction. By replacing one or more atoms of the molecule with their heavy isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴C; ¹H with ²H or ³H), the molecule can be detected using methods like mass spectrometry or nuclear magnetic resonance (NMR), or by its radioactivity. psu.edu

Several methods have been successfully employed to produce isotopically labeled this compound for use in biosynthetic and metabolic studies. These methods range from biosynthetic production using labeled precursors to direct chemical modification of the this compound molecule.

One key biosynthetic method involves feeding isotopically labeled precursors to Amorpha fruticosa seedlings and isolating the resulting labeled this compound. rsc.org For example, administration of 2′-[¹⁴C]-methoxylated isoflavone resulted in its successful incorporation and the production of [¹⁴C]-amorphigenin. rsc.org

Direct chemical synthesis approaches have also been developed to introduce labels at specific positions. These methods provide precise control over the label's location, which is crucial for mechanistic studies. psu.eduresearchgate.net A key strategy involves modifying the side chain of a protected this compound derivative. For instance, [7′-¹³C]- and [7′-¹⁴C]-amorphigenin have been synthesized via a Wittig reaction on a bis-acetylated precursor using the appropriately labeled methylenetriphenylphosphorane. psu.edu Another method allows for labeling at the 8'-position. psu.eduresearchgate.net A particularly straightforward method involves the oxidation of unlabeled this compound to its corresponding aldehyde, followed by reduction using an isotopically labeled reducing agent like sodium borodeuteride (for ²H) or sodium borotritide (for ³H) to install the label on the 8'-carbon. psu.edu

| Labeling Strategy | Isotope | Precursor/Reagent | Position Labeled | Reference |

| Biosynthesis | ¹⁴C | 2′-[¹⁴C]-methoxylated isoflavone | General (in rotenoid core) | rsc.org |

| Chemical Synthesis | ¹³C or ¹⁴C | Labeled methylenetriphenylphosphorane | C-7' | psu.edu |

| Chemical Synthesis | ¹⁴C | Phenylselenophthalimide | C-8' | psu.eduresearchgate.net |

| Semi-synthesis | ²H (Deuterium) | Sodium borodeuteride | C-8' | psu.edu |

| Semi-synthesis | ³H (Tritium) | Sodium borotritide | C-8' | psu.edu |

Molecular Mechanisms of Action Research of Amorphigenin

Mitochondrial Complex I Inhibition and Cellular Respiration Disruption

Amorphigenin is recognized as an inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the process of oxidative phosphorylation, leading to a cascade of cellular effects.

The potency of an enzyme inhibitor is quantified by kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀), the Michaelis constant (Kₘ), and the inhibitor constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by half. Kₘ is the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vₘₐₓ) and is an inverse measure of the enzyme's affinity for its substrate. libretexts.orgteachmephysiology.com The inhibitor constant, Kᵢ, quantifies the binding affinity of the inhibitor to the enzyme. nih.gov

While this compound is established as a mitochondrial complex I inhibitor, specific, publicly available kinetic data such as IC₅₀, Kₘ, and Kᵢ values from direct enzyme assays are not extensively documented in the reviewed literature. Such data would be derived from plotting reaction velocity against substrate concentration to determine Vₘₐₓ and Kₘ, and then assessing how these parameters change in the presence of this compound. teachmephysiology.com

Enzyme inhibitors are broadly classified based on their reversibility and their mode of interaction with the enzyme and substrate. Reversible inhibitors, which bind non-covalently, can be further categorized as competitive, noncompetitive, uncompetitive, or mixed. youtube.comyoutube.com

Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. This type of inhibition increases the apparent Kₘ but does not affect the Vₘₐₓ. nih.govunizg.hr

Noncompetitive inhibitors bind to an allosteric (secondary) site on the enzyme, regardless of whether the substrate is bound. This reduces the Vₘₐₓ without changing the Kₘ. youtube.comunizg.hr

Uncompetitive inhibitors bind only to the enzyme-substrate (ES) complex, reducing both Vₘₐₓ and Kₘ. youtube.com

The specific type of inhibition for this compound has not been definitively characterized in the available research. However, analysis of its structural analogues and compounds with similar mechanisms, like rotenone (B1679576), can provide insights.

This compound belongs to the rotenoid family of compounds, of which Rotenone is the most well-known member. Both this compound and Rotenone are potent inhibitors of mitochondrial complex I. mdpi.comnih.gov Their primary mechanism involves blocking the transfer of electrons from the iron-sulfur centers within Complex I to ubiquinone. nih.gov This blockade disrupts the proton-pumping activity of Complex I, leading to a decrease in the mitochondrial membrane potential and a reduction in ATP synthesis.

The inhibition of Complex I by these compounds leads to an increase in the cellular NADH/NAD⁺ ratio, which can shift cellular metabolism. nih.gov While both compounds share this fundamental mechanism of action, the specific binding interactions and resulting downstream cellular responses can have unique characteristics. For instance, research has focused on this compound's ability to induce specific autophagy pathways that may differ from the broader cytotoxic effects often associated with Rotenone. mdpi.comresearchgate.net

This compound has been shown to influence cellular protein metabolism, specifically by promoting the degradation of certain proteins. Research demonstrates that this compound treatment leads to a decrease in the protein levels of melanosomal proteins, such as Tyrosinase (Tyr) and Pmel (also known as gp100 or Silver), without affecting their corresponding mRNA transcript levels. mdpi.com This indicates that the effect occurs at a post-transcriptional level, through protein degradation rather than suppression of gene expression. mdpi.com

This degradation is not mediated by the proteasome, as proteasome inhibitors like MG132 did not prevent the reduction in protein levels. mdpi.comresearchgate.net Instead, the degradation is dependent on the autophagy-lysosome pathway. The use of lysosomal enzyme inhibitors (Pepstatin A/E-64d) or autophagy inhibitors (3-MA) successfully rescued the protein levels, confirming the involvement of this pathway. mdpi.comresearchgate.net

Table 1: Effect of this compound on Melanosomal Protein Levels

| Protein Target | Observed Effect on Protein Level | Mechanism | Reference |

|---|---|---|---|

| Tyrosinase (Tyr) | Decrease | Autophagy-mediated degradation | mdpi.com |

Autophagy Pathway Modulation and Cellular Degradation Processes

Autophagy is a highly conserved cellular process for degrading and recycling cellular components, such as protein aggregates and damaged organelles. This compound has been identified as a modulator of this pathway.

The energy-sensing enzyme AMP-activated protein kinase (AMPK) is a key regulator of cellular metabolism and autophagy. This compound has been shown to be a potent activator of AMPK. mdpi.comnih.gov Upon activation by this compound, AMPK initiates a signaling cascade that promotes autophagy. nih.gov

Notably, this activation of autophagy by this compound is independent of the mammalian target of rapamycin (B549165) (mTOR), a central inhibitor of autophagy. mdpi.comnih.gov While other autophagy inducers, like rapamycin, function by inhibiting mTOR, this compound does not affect mTOR's phosphorylation status. mdpi.com The depigmenting effect of this compound, caused by the degradation of melanosome proteins, was nullified when AMPK was knocked down, confirming that AMPK is essential for this compound's autophagy-inducing action. mdpi.comnih.gov This mTOR-independent, AMPK-dependent mechanism highlights a specific signaling route through which this compound modulates cellular degradation processes. nih.gov

Table 2: this compound's Effect on Autophagy-Related Signaling Proteins

| Protein Target | Observed Effect | Implication | Reference |

|---|---|---|---|

| AMPK | Increased Phosphorylation (Activation) | Initiates autophagy signaling | mdpi.comnih.gov |

| mTOR | No change in Phosphorylation | Autophagy induction is mTOR-independent | mdpi.comnih.gov |

mTOR-Independent Autophagy Induction

This compound has been identified as an inducer of autophagy through a pathway that operates independently of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and autophagy. mdpi.comnih.gov Research demonstrates that while this compound effectively initiates an autophagic response, it does not inhibit the phosphorylation of mTOR. mdpi.com This is in contrast to other known autophagy inducers like rapamycin, which functions primarily by inhibiting the mTOR signaling pathway. mdpi.comresearchgate.net

The mechanism of this compound-induced autophagy is, however, dependent on the activation of AMP-activated protein kinase (AMPK). mdpi.comnih.govnih.gov Studies have shown that this compound treatment leads to the activation of AMPK. mdpi.com The essential role of AMPK in this process was confirmed in experiments where the knockdown of AMPK using siRNA nullified the effects of this compound, preventing the degradation of target proteins. mdpi.comresearchgate.net This indicates that this compound triggers a selective form of autophagy mediated by AMPK, distinguishing its mechanism from the non-selective autophagy typically induced by mTOR inhibitors. mdpi.comnih.gov

Melanosome Degradation Mechanisms

The autophagic process initiated by this compound has been directly linked to the degradation of melanosomes, the organelles responsible for melanin (B1238610) synthesis and storage. mdpi.comnih.gov This effect results in depigmentation in melanoma cells. mdpi.comnih.gov this compound treatment has been shown to decrease the protein levels of key melasomal proteins such as Tyrosinase (Tyr) and Pmel (premelanosome protein) without affecting their corresponding transcript levels. mdpi.comnih.gov This suggests a post-transcriptional mechanism involving protein degradation rather than suppression of gene expression. mdpi.com

The involvement of autophagy in this degradation process was confirmed through several experiments. The use of lysosomal enzyme inhibitors (Pepstatin A/E-64d) and autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) effectively rescued the protein levels of Tyr and Pmel and counteracted the depigmenting effects of this compound. mdpi.comnih.govresearchgate.net Furthermore, knocking down the essential autophagy-related gene ATG5 also reversed the this compound-induced degradation of melanosomal proteins and the reduction in melanin content. mdpi.comnih.govnih.gov These findings collectively demonstrate that this compound promotes the degradation of melanosomes through an AMPK-dependent selective autophagy pathway. mdpi.comnih.govnih.gov

Osteoclastogenesis Inhibition and Bone Metabolism Regulation

This compound has demonstrated significant inhibitory effects on osteoclastogenesis, the process of osteoclast formation, which is crucial for bone resorption.

Regulation of Differentiation Pathways in Bone Marrow-Derived Macrophages

This compound effectively inhibits the differentiation of bone marrow-derived macrophages (BMMs) into mature osteoclasts. nih.govnih.govacbjournal.org This inhibition occurs in a dose-dependent manner when BMMs are stimulated with Receptor Activator of Nuclear Factor κB Ligand (RANKL), a key cytokine required for osteoclast formation. nih.govnih.govacbjournal.org Studies have shown that in the presence of this compound, the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells—a hallmark of mature osteoclasts—is significantly reduced. nih.gov Importantly, this inhibitory effect is not due to cellular toxicity, as this compound did not show cytotoxic effects at the concentrations that effectively suppressed osteoclast differentiation. nih.govacbjournal.org

Down-regulation of Key Transcriptional Regulators (c-Fos, NFATc1)

The anti-osteoclastogenic activity of this compound is rooted in its ability to down-regulate critical transcription factors essential for osteoclast differentiation, namely c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). nih.govnih.govacbjournal.org RANKL stimulation normally leads to a marked increase in the expression of both c-Fos and NFATc1. nih.govacbjournal.org However, treatment with this compound significantly inhibits the RANKL-induced expression of both the mRNA and protein levels of c-Fos and NFATc1. nih.govacbjournal.org Since c-Fos and NFATc1 are master regulators that drive the expression of osteoclast-specific genes, their suppression by this compound is a key mechanism underlying its inhibition of osteoclastogenesis. nih.govspandidos-publications.com

Impact on Signaling Cascades (p38, NF-κB pathways)

This compound exerts its regulatory effects by selectively targeting specific signaling pathways induced by RANKL. Research indicates that this compound markedly inhibits the RANKL-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and the activation of the nuclear factor-κB (NF-κB) pathway. nih.govnih.gov The inhibition of the NF-κB pathway was observed through the suppression of I-κB phosphorylation. nih.gov However, the compound does not affect all signaling pathways downstream of RANKL; the phosphorylation of other MAPKs, such as JNK and ERK, was not affected by this compound treatment. nih.gov This selective inhibition of the p38 and NF-κB signaling cascades is a crucial part of the mechanism through which this compound suppresses the expression of c-Fos and NFATc1, ultimately inhibiting osteoclast differentiation. nih.govnih.gov

Other Investigated Molecular Targets and Pathways

In addition to the pathways mentioned above, studies on osteoclast differentiation have revealed that this compound also inhibits the phosphorylation of Akt, another signaling molecule involved in RANKL-transduced signals. nih.gov This suggests a broader, yet specific, impact on the signaling network controlling bone cell development. Conversely, its lack of effect on the JNK and ERK pathways in the same context helps to define the specificity of its molecular action. nih.gov

Interactive Data Tables

Table 1: Effect of this compound on Key Proteins in Different Cellular Contexts

| Cellular Context | Target Protein | Effect of this compound | Pathway | Reference |

| Melanogenesis | Tyr (Tyrosinase) | Protein level decreased | Autophagy | mdpi.comnih.gov |

| Melanogenesis | Pmel | Protein level decreased | Autophagy | mdpi.comnih.gov |

| Melanogenesis | p-AMPK | Increased | Autophagy Induction | mdpi.comnih.gov |

| Melanogenesis | p-mTOR | No effect | Autophagy Induction | mdpi.com |

| Osteoclastogenesis | c-Fos | mRNA & Protein levels decreased | Differentiation | nih.govnih.govacbjournal.org |

| Osteoclastogenesis | NFATc1 | mRNA & Protein levels decreased | Differentiation | nih.govnih.govacbjournal.org |

| Osteoclastogenesis | p-p38 | Decreased | Signaling Cascade | nih.govnih.gov |

| Osteoclastogenesis | p-IκB (NF-κB) | Decreased | Signaling Cascade | nih.gov |

| Osteoclastogenesis | p-Akt | Decreased | Signaling Cascade | nih.gov |

| Osteoclastogenesis | p-JNK | No effect | Signaling Cascade | nih.gov |

| Osteoclastogenesis | p-ERK | No effect | Signaling Cascade | nih.gov |

Anti-proliferative Mechanisms in Cellular Models

This compound has been shown to possess anti-proliferative activities in several cancer cell lines. Research indicates that its ability to inhibit cell growth is a key aspect of its potential as a bioactive compound.

In studies using cisplatin-resistant human lung adenocarcinoma cells (A549/DDP), this compound demonstrated a capacity to inhibit cell proliferation. plu.edunih.govresearchgate.net The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for this compound in these cells. After a 48-hour treatment period, the IC50 value was found to be (2.19±0.92) μmol/L, indicating its potency in curbing the growth of these resistant cancer cells. plu.edunih.govresearchgate.net

Further investigation into its anti-proliferative effects showed that this compound could also suppress the colony formation ability of A549/DDP cells, a crucial test for a cell's ability to undergo unlimited division and grow into a colony. plu.edunih.govresearchgate.net Additionally, in B16F10 melanoma cell models, this compound exhibited significant cytotoxicity at concentrations above 0.098 ppm, further confirming its anti-proliferative properties. nih.gov

| Cell Line | Effect | Concentration / IC50 | Duration | Source |

|---|---|---|---|---|

| A549/DDP (Cisplatin-Resistant Human Lung Adenocarcinoma) | Inhibition of proliferation | 2.19 ± 0.92 μmol/L | 48 hours | plu.edunih.govresearchgate.net |

| A549/DDP (Cisplatin-Resistant Human Lung Adenocarcinoma) | Inhibition of colony formation | Not specified | Not specified | plu.edunih.govresearchgate.net |

| B16F10 (Melanoma) | Significant cytotoxicity | > 0.098 ppm | Not specified | nih.gov |

Anti-cancer Mechanisms in Cellular Models

Beyond inhibiting proliferation, this compound employs specific molecular mechanisms to exert its anti-cancer effects, primarily through the induction of apoptosis (programmed cell death) and by potentially reversing drug resistance.

In cisplatin-resistant A549/DDP lung cancer cells, this compound was found to induce apoptosis. plu.edunih.govresearchgate.net This was evidenced by analyses using flow cytometry to detect apoptosis rates and Western blot to measure the expression of key apoptosis-related proteins. plu.edunih.gov Treatment with this compound led to changes in the levels of caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are critical executioners of the apoptotic pathway. plu.edunih.govresearchgate.net

A significant finding in these studies was the ability of this compound to reduce the expression of Lung Resistance Protein (LRP). plu.edunih.govresearchgate.net LRP is associated with multidrug resistance in cancer cells. nih.govnih.gov By downregulating LRP, this compound may help to overcome the resistance of cancer cells to conventional chemotherapy drugs like cisplatin. plu.edunih.gov Indeed, when combined with cisplatin, this compound showed a synergistic effect in inhibiting proliferation and promoting apoptosis in A549/DDP cells, a mechanism attributed to its downregulation of LRP. plu.edunih.govresearchgate.net

| Cell Line | Mechanism | Key Molecular Targets | Outcome | Source |

|---|---|---|---|---|

| A549/DDP (Cisplatin-Resistant Human Lung Adenocarcinoma) | Induction of Apoptosis | Caspase-3, PARP | Promotes programmed cell death. | plu.edunih.govresearchgate.net |

| A549/DDP (Cisplatin-Resistant Human Lung Adenocarcinoma) | Reversal of Drug Resistance | Lung Resistance Protein (LRP) | Reduces LRP expression, showing synergistic inhibitory effects when combined with cisplatin. | plu.edunih.govresearchgate.net |

Hepatoprotective Mechanisms

Based on a thorough review of available scientific literature, there is currently no specific research data on the hepatoprotective mechanisms of this compound. Studies investigating this potential therapeutic area for the compound have not been identified.

Neuraminidase Inhibition Mechanisms

A review of existing scientific research indicates a lack of studies investigating this compound as a neuraminidase inhibitor. Consequently, there is no available information on its potential mechanisms of action in this context.

Structure Activity Relationship Sar and Chemoinformatic Studies of Amorphigenin Analogs

Structural Determinants of Biological Activity

The biological activity of amorphigenin is intrinsically linked to its complex molecular architecture. Specific functional groups, the stereochemical orientation of its chiral centers, and the integrity of its pentacyclic ring system all play crucial roles in its interaction with biological targets.

Role of Specific Functional Groups and Stereochemistry

The precise arrangement of atoms in three-dimensional space, or stereochemistry, is a pivotal factor in the biological activity of many natural products, and this compound is no exception. nih.govmalariaworld.orgnih.govresearchgate.net The chiral centers within the this compound scaffold dictate a specific conformation that is recognized by its biological targets. Even minor alterations to the stereochemistry can lead to a significant loss of activity, underscoring the importance of the molecule's three-dimensional shape for its function. nih.gov

A study investigating the depigmenting effects of Amorpha fruticosa root extract identified this compound as a key functional metabolite. mdpi.com This research demonstrated that this compound induces the degradation of melanosomes through an AMPK-dependent autophagic process, independent of the mTOR pathway. mdpi.com This finding highlights a specific biological activity of this compound and suggests that its functional groups are crucial for the activation of the AMPK pathway. While the study did not delve into a detailed SAR analysis, it laid the groundwork for future investigations into which parts of the this compound molecule are essential for this specific activity.

Table 1: Biological Activity of this compound

| Compound | Biological Effect | Mechanism of Action | Source |

| This compound | Depigmentation | Induces autophagy-mediated melanosome degradation via AMPK activation | mdpi.com |

A-B-C-D-E Ring System Contributions to Target Binding

The rigid, pentacyclic A-B-C-D-E ring system of this compound forms the core scaffold of the molecule and is fundamental to its biological activity. The biosynthesis of this characteristic rotenoid ring system has been studied in Amorpha fruticosa seedlings, revealing a complex pathway starting from phenylalanine. rsc.orgresearchgate.net The formation of this intricate structure is a testament to its evolutionary selection for a specific biological function.

While direct studies on the contribution of each ring to target binding are limited, the biosynthesis pathway suggests that the complete ring system is essential. The planarity and rigidity of the chromanone (A-B rings) and the pterocarpan-like (C-D-E rings) portions of the molecule are likely critical for fitting into the binding pocket of its target proteins. Any disruption to this ring system would drastically alter the molecule's shape and likely abolish its activity. The synthesis of the core ABCD ring system of other complex natural products has been a significant focus in organic chemistry, underscoring the importance of these structural motifs. nih.govnih.gov

Comparative SAR with Related Rotenoids

While specific comparative SAR studies between this compound and other rotenoids are not extensively documented in publicly available literature, general SAR principles for rotenoids can be inferred. For instance, in a study of benzophenanthridine alkaloids, another class of natural products, it was found that the type and position of substitutions on the ring system significantly influence antimicrobial activity. plos.org Quaternary alkaloids were more active than their hydrogenated counterparts, and the specific placement of methoxyl groups was crucial for potency. plos.org

Applying these principles to this compound and related rotenoids like rotenone (B1679576), it is likely that the substituents on the aromatic rings (A and D) play a significant role in modulating potency and selectivity. Variations in the methoxy (B1213986) and hydroxyl groups, as well as the presence and nature of the side chain on the E ring, are expected to have a profound impact on the biological activity profile. Future comparative studies are necessary to elucidate the precise SAR of this compound relative to other members of the rotenoid family.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.comresearchgate.net Although no specific QSAR models for this compound analogs have been published, the methodology holds significant promise for guiding the synthesis of new derivatives with enhanced activity.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of this compound analogs with known biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each analog.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a predictive model.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Such a model could predict the activity of virtual or yet-to-be-synthesized this compound derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Computational Chemistry and Molecular Docking Studies

Computational chemistry, particularly molecular docking, provides a powerful tool to visualize and understand the interaction between a ligand like this compound and its target protein at the atomic level. chemoprev.orgnih.govchemoprev.orgtjnpr.orgmdpi.com Given that this compound has been shown to activate AMPK, a molecular docking study could be performed to investigate its binding mode within the AMPK protein complex. mdpi.com

A hypothetical molecular docking study would involve:

Preparation of the Receptor: The three-dimensional structure of the target protein (e.g., AMPK) would be obtained from a protein data bank or generated through homology modeling.

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized.

Docking Simulation: A docking algorithm would be used to predict the most favorable binding pose of this compound within the active site of the protein.

Analysis of Interactions: The binding pose would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity.

The insights gained from such a study could explain the observed biological activity and guide the design of new analogs with improved binding affinity and selectivity.

Application of Artificial Intelligence and Machine Learning in SAR Analysis